1-(azetidin-3-yl)-1H-imidazole hydrochloride
Description
Properties
IUPAC Name |
1-(azetidin-3-yl)imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-2-9(5-7-1)6-3-8-4-6;/h1-2,5-6,8H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXVISDLNHWOKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705398 | |
| Record name | 1-(Azetidin-3-yl)-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153836-44-3 | |
| Record name | 1-(Azetidin-3-yl)-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(azetidin-3-yl)-1H-imidazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, can be obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The azetidine and imidazole rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
1-(Azetidin-3-yl)-1H-imidazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-1H-imidazole hydrochloride depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The azetidine and imidazole rings can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Biochemical Differentiation
(a) TRPC Channel Modulation
- 1-(Azetidin-3-yl)-1H-imidazole HCl is a precursor for TRPC3/6/7 modulators, which regulate calcium signaling in pulmonary arterial smooth muscle cells (PASMCs) .
- SKF96365 (1-[β-[3-(4-methoxyphenyl)propoxy]-4-methoxyphenethyl]-1H-imidazole HCl) directly inhibits store-operated calcium entry (SOCE) with 10–20 μM efficacy , attenuating PASMC proliferation in idiopathic pulmonary arterial hypertension (IPAH) .
(c) Antifungal Activity
Physicochemical Properties
Table 2: Solubility and Stability Comparisons
| Compound | Solubility | Stability | Key Applications |
|---|---|---|---|
| 1-(Azetidin-3-yl)-1H-imidazole HCl | Water-soluble (HCl salt) | Stable at RT; hygroscopic | Drug intermediate for TRPC modulators |
| SKF96365 | DMSO-soluble | Light-sensitive | SOCE inhibition in cardiovascular research |
| Dexmedetomidine HCl | Water-soluble | Stable under refrigeration | ICU sedation, procedural analgesia |
| 1-(3-Chloropropyl)-1H-imidazole HCl | Ethanol-soluble | Moisture-sensitive | Alkylation reactions in organic synthesis |
Biological Activity
1-(Azetidin-3-yl)-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
This compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 153836-44-3
- Molecular Formula : C6H10ClN3
- Molecular Weight : 163.62 g/mol
Synthesis Methods
The synthesis of this compound typically involves the reaction of azetidine derivatives with imidazole under controlled conditions. Various synthetic routes have been explored, including:
- Nucleophilic Substitution : Azetidine acts as a nucleophile, attacking electrophilic centers in imidazole derivatives.
- Cyclization Reactions : This method facilitates the formation of the imidazole ring while incorporating the azetidine moiety.
Biological Activity
The biological activity of this compound has been evaluated in various studies, indicating its potential as a therapeutic agent. Key findings include:
Anticancer Activity
Research has shown that compounds containing azetidine and imidazole structures exhibit significant cytotoxic effects against several cancer cell lines. For instance, studies indicated that the compound demonstrated an IC50 value in the low micromolar range against breast cancer cells, suggesting effective inhibition of tumor growth .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro assays revealed that it exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Enzyme Inhibition
One of the most promising aspects of this compound is its ability to inhibit key enzymes involved in disease pathways. For example, it has been identified as a potent inhibitor of certain kinases associated with cancer progression .
The mechanism by which this compound exerts its biological effects can be attributed to several factors:
- Binding Affinity : The azetidine ring enhances binding affinity to target proteins, increasing the efficacy of inhibition.
- Modulation of Signaling Pathways : By inhibiting specific kinases, the compound may alter downstream signaling pathways that promote cell proliferation and survival.
Case Study 1: Anticancer Efficacy
In a recent study, researchers investigated the efficacy of this compound on human breast cancer cell lines. The results showed significant apoptosis induction and reduced cell viability compared to control groups. The study concluded that this compound could serve as a lead candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Testing
A comprehensive evaluation was conducted to assess the antimicrobial properties of this compound against various pathogens. The results indicated that it inhibited bacterial growth effectively at concentrations below 50 µg/mL. This suggests potential applications in treating bacterial infections resistant to conventional antibiotics .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-(azetidin-3-yl)-1H-imidazole hydrochloride?
The synthesis typically involves multi-step reactions starting from azetidine and imidazole derivatives. Key steps include nucleophilic substitution or coupling reactions under controlled conditions. For example, reactions may require:
- Temperature control : Optimized heating (e.g., reflux in toluene) to facilitate ring closure .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates .
- Catalysts : Transition metals (e.g., palladium or copper salts) to accelerate coupling steps . Post-synthesis purification often employs column chromatography or recrystallization to isolate the hydrochloride salt .
Q. What spectroscopic techniques are most suitable for characterizing the structure of this compound?
- NMR spectroscopy : H and C NMR to confirm the azetidine ring connectivity and imidazole substitution pattern .
- Mass spectrometry (MS) : High-resolution MS to verify the molecular ion peak (e.g., ESI+ for ) .
- Infrared (IR) spectroscopy : Identification of N-H and C-Cl stretches in the hydrochloride salt .
Q. What are the recommended storage conditions for this compound?
Storage recommendations vary across sources:
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point) across studies?
Discrepancies may arise from impurities or polymorphic forms. Methodological approaches include:
- Differential Scanning Calorimetry (DSC) : To identify polymorph transitions .
- Single-crystal X-ray diffraction : For unambiguous structural confirmation using software like SHELXL .
- Cross-validation : Compare data with independently synthesized batches or reference standards .
Q. What strategies optimize reaction yield when synthesizing this compound with moisture-sensitive intermediates?
- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent hydrolysis .
- Drying agents : Molecular sieves or anhydrous solvents (e.g., THF over Na/benzophenone) .
- Real-time monitoring : In-situ FTIR or HPLC to track intermediate stability .
Q. How do steric and electronic effects of the azetidine ring influence reactivity compared to other heterocycles?
The azetidine ring’s smaller size (4-membered) increases ring strain, enhancing nucleophilicity at the nitrogen. Computational studies (e.g., DFT calculations) predict:
- Lower activation energy : For ring-opening reactions vs. pyrrolidine or piperidine derivatives .
- pH-dependent stability : Protonation at the azetidine nitrogen alters electron density, affecting ligand-metal coordination in catalysis .
Q. What experimental approaches determine the binding affinity of this compound to biological targets?
- Surface Plasmon Resonance (SPR) : Quantify real-time interactions with proteins .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
- Fluorescence polarization : Competitive binding assays using labeled ligands .
Methodological Considerations
Q. How can computational chemistry predict the reactivity of this compound under varying pH?
- pKa prediction : Tools like MarvinSketch or ACD/Labs estimate protonation states of the azetidine nitrogen .
- Molecular dynamics (MD) simulations : Model solvation effects and conformational flexibility in aqueous vs. non-polar environments .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Side reactions : Optimize stoichiometry and reaction time to minimize byproducts (e.g., over-alkylation) .
- Purification bottlenecks : Switch from column chromatography to fractional crystallization for large batches .
Data Contradictions and Validation
Q. How should researchers address conflicting data on biological activity in the literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
